

N-Desmethyl Rosiglitazone CAS number 257892-31-2

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Compound of Interest

Compound Name: *N-Desmethyl Rosiglitazone*

Cat. No.: *B021104*

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An in-depth technical guide on **N-Desmethyl Rosiglitazone**, a significant metabolite of the antidiabetic drug Rosiglitazone, intended for researchers, scientists, and drug development professionals.

Introduction

N-Desmethyl Rosiglitazone (CAS No. 257892-31-2) is the primary and pharmacologically active major metabolite of Rosiglitazone. Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs, which functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPAR γ). Understanding the properties and behavior of **N-Desmethyl Rosiglitazone** is crucial for a comprehensive assessment of the parent drug's overall efficacy, safety, and metabolic profile. This document provides a detailed overview of its chemical properties, metabolic pathway, biological activity, and analytical methodologies.

Chemical and Physical Properties

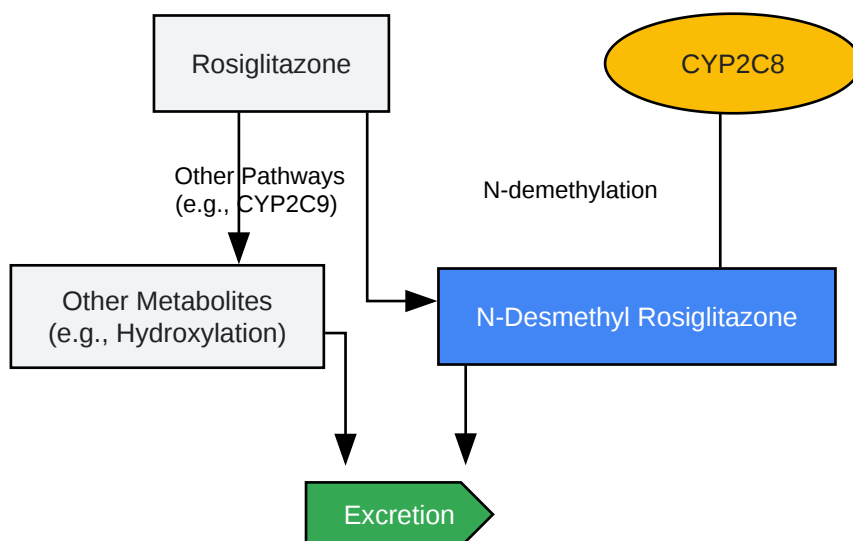
N-Desmethyl Rosiglitazone is formed by the N-demethylation of Rosiglitazone. Its chemical structure is closely related to the parent compound, which influences its physicochemical and pharmacological properties.

Property	Value
CAS Number	257892-31-2
Chemical Name	5-(4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzyl)thiazolidine-2,4-dione
Molecular Formula	C ₁₇ H ₁₇ N ₃ O ₃ S
Molecular Weight	343.40 g/mol
Appearance	Off-White to Pale Yellow Solid
Solubility	Soluble in DMSO
Synonyms	SB-273511

Metabolic Pathway

Rosiglitazone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of **N-Desmethyl Rosiglitazone** is a key step in this process.

The primary metabolic routes for Rosiglitazone are N-demethylation and hydroxylation. N-demethylation, which results in the formation of **N-Desmethyl Rosiglitazone**, is predominantly catalyzed by the CYP2C8 enzyme. This metabolite is a major circulating metabolite in humans. Further metabolism can occur on this and other metabolites, leading to compounds that are eventually excreted.



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Metabolic pathway of Rosiglitazone to **N-Desmethyl Rosiglitazone**.

Biological Activity and Pharmacology

Like its parent compound, **N-Desmethyl Rosiglitazone** is an agonist of PPAR γ , a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. The binding affinity and activation potential of this metabolite are significant for the overall therapeutic effect of Rosiglitazone.

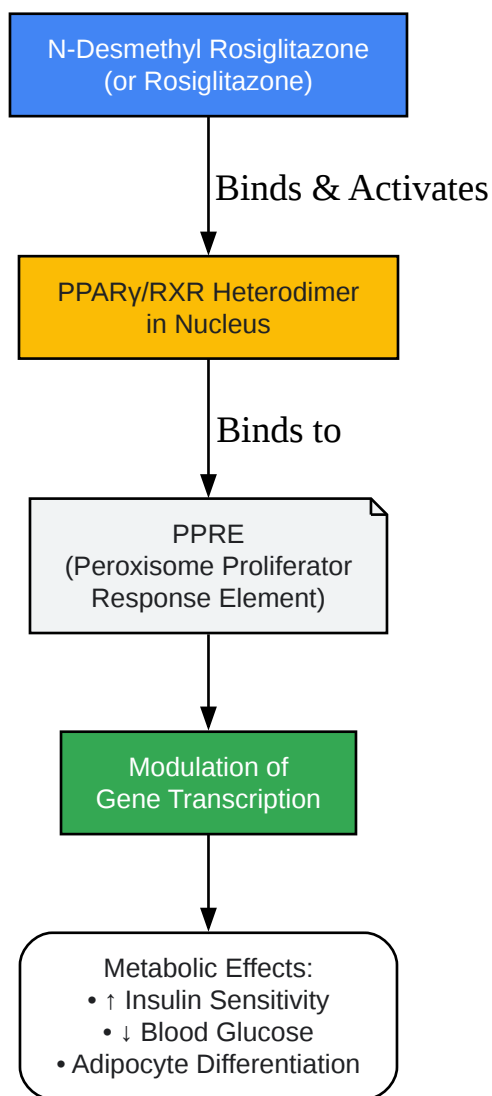
PPAR γ Binding and Activation

Studies have shown that **N-Desmethyl Rosiglitazone** binds to and activates PPAR γ , although with a slightly lower affinity and potency compared to Rosiglitazone. This activity contributes to the glucose-lowering effects observed after the administration of the parent drug.

Compound	PPAR γ Binding Affinity (K _i)	PPAR γ Activation (EC ₅₀)
Rosiglitazone	~30 nM	~43-60 nM
N-Desmethyl Rosiglitazone	~100-300 nM (estimated)	Potency ~3-fold less than Rosiglitazone

Note: Exact values can vary between different assay conditions and studies. The data presented is a representative range.

The signaling cascade initiated by PPAR γ activation is central to the therapeutic action of thiazolidinediones.



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Simplified PPAR γ signaling pathway activated by **N-Desmethyl Rosiglitazone**.

Analytical Methodology

Accurate quantification of **N-Desmethyl Rosiglitazone** in biological matrices such as plasma and urine is essential for pharmacokinetic and metabolic studies. The standard method for this

analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification

- Sample Preparation (Protein Precipitation):
 - To a 100 μ L aliquot of plasma, add 300 μ L of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog).
 - Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
 - Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for analysis.
- Chromatographic Separation:
 - Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μ m particle size) is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A gradient elution is employed, starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, and then re-equilibrating. For example: 5% B to 95% B over 3 minutes.
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM).

- MRM Transitions (Example):
 - **N-Desmethyl Rosiglitazone**: Q1: 344.1 m/z → Q3: 121.1 m/z
 - Internal Standard (D4-**N-Desmethyl Rosiglitazone**): Q1: 348.1 m/z → Q3: 121.1 m/z
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

General workflow for the bioanalysis of **N-Desmethyl Rosiglitazone**.

Conclusion

N-Desmethyl Rosiglitazone is a pharmacologically active metabolite that plays a substantial role in the therapeutic profile of Rosiglitazone. Its formation via CYP2C8-mediated N-demethylation and its subsequent activity as a PPAR γ agonist are critical considerations in drug metabolism and pharmacokinetic studies. A thorough understanding of its properties and the use of robust analytical methods, such as LC-MS/MS, are fundamental for researchers in the fields of pharmacology and drug development to fully characterize the disposition and action of Rosiglitazone.

- To cite this document: BenchChem. [N-Desmethyl Rosiglitazone CAS number 257892-31-2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b021104#n-desmethyl-rosiglitazone-cas-number-257892-31-2\]](https://www.benchchem.com/product/b021104#n-desmethyl-rosiglitazone-cas-number-257892-31-2)

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